

A Comparative Guide to 5-Chlorotubercidin and Other Tubercidin Analogues

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Compound of Interest		
Compound Name:	5-Chlorotubercidin	
Cat. No.:	B15481810	Get Quote

This guide provides a detailed comparison of **5-Chlorotubercidin** with other analogues of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction to Tubercidin and its Analogues

Tubercidin, originally isolated from Streptomyces tubercidicus, is a 7-deazaadenosine nucleoside with a range of biological activities, including anticancer and antiviral properties.[1] Its mechanism of action generally involves its phosphorylation to the triphosphate form, which can then be incorporated into RNA and DNA, disrupting their synthesis and function.[1] Additionally, tubercidin and its analogues are known to inhibit various cellular kinases.[1][2] Modifications to the tubercidin scaffold, particularly at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring, have led to the development of numerous analogues with altered biological activity profiles. This guide focuses on comparing **5-Chlorotubercidin** to other key tubercidin analogues, including toyocamycin and sangivamycin, as well as other C-5 substituted derivatives.

Comparative Biological Activity

The biological activities of **5-Chlorotubercidin** and other tubercidin analogues are summarized below, with a focus on their antiviral and cytotoxic effects. The data presented is compiled from various studies and highlights the impact of different substitutions on the pyrrolo[2,3-d]pyrimidine core.



Antiviral Activity

Tubercidin analogues have demonstrated broad-spectrum antiviral activity against various RNA viruses.[3][4] The substitution at the C-5 position significantly influences this activity.



Compound	Virus	Cell Line	EC50 / IC50	Citation
5- Chlorotubercidin	Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4	HeLa, PRK, Vero	Substantial activity	[3]
Tubercidin	Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4	HeLa, PRK, Vero	Active	[3]
5- Bromotubercidin	Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4	HeLa, PRK, Vero	Substantial activity	[3]
5-lodotubercidin	Reovirus type 1, Parainfluenza virus type 3, Coxsackie virus B4	HeLa, PRK, Vero	Substantial activity	[3]
Toyocamycin	RNA viruses	-	Substantial activity	[3]
Sangivamycin	RNA viruses	-	Substantial activity	[3]
5- Hydroxymethyltu bercidin	Flaviviruses, Coronaviruses (including SARS- CoV-2)	Various	Potent activity	[4]

Note: "Substantial activity" is reported in the literature without specific EC50/IC50 values in the available search results.



Cytotoxic Activity

The cytotoxic effects of tubercidin analogues have been evaluated against various cancer cell lines.

Compound	Cell Line	ID50 / CC50	Citation
5-Chlorotubercidin	L-1210 (Leukemia)	Toxic	[3]
Tubercidin	DMS 52, DMS 114 (Small-cell lung cancer)	<10 μΜ	[5]
Toyocamycin	L-1210 (Leukemia)	0.006 μg/mL	[3]
5-Bromotubercidin	L-1210 (Leukemia)	Toxic	[3]
5-lodotubercidin	L-1210 (Leukemia)	Toxic	[3]
5- Hydroxymethyltuberci din	Various	No strong cytotoxicity observed	[4]

Kinase Inhibition

Tubercidin and its analogues are known to inhibit adenosine kinase (AK), a key enzyme in adenosine metabolism.[2][6] Inhibition of AK can lead to an increase in intracellular adenosine levels, which can have various physiological effects.

Compound	Enzyme	IC50	Citation
5-lodotubercidin	Adenosine Kinase (human)	26 nM	[1]
5'-Amino-5'-deoxy-5- iodotubercidin	Adenosine Kinase (human)	0.0006 μΜ	[6]
ABT-702	Adenosine Kinase	1.7 nM	[1]

Mechanism of Action and Signaling Pathways



The primary mechanism of action for tubercidin analogues involves their metabolic activation to the triphosphate form and subsequent incorporation into nucleic acids, leading to chain termination and inhibition of RNA and DNA synthesis.[1][4] Furthermore, these compounds can modulate cellular signaling pathways.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

5-Hydroxymethyltubercidin triphosphate has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of flaviviruses and coronaviruses, acting as a chain terminator during viral RNA replication.[4]

Modulation of Cellular Signaling

Tubercidin has been found to affect the Ras/BRaf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[5] Knockdown of BCAT1, a gene downregulated by tubercidin treatment in small-cell lung cancer cells, was found to reduce the activity of this pathway.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on cultured cells.

Materials:

- 96-well microtiter plates
- Complete cell culture medium
- Test compounds (tubercidin analogues)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)



Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the wells and add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
- Incubate the plate for 48-72 hours.
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- After the incubation, add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cell death).

Antiviral Plaque Reduction Assay

This is a standard method to determine the antiviral activity of compounds.

Materials:

- · 6-well or 12-well plates
- Confluent monolayer of susceptible host cells
- Virus stock of known titer
- Test compounds



- Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

- Seed host cells in multi-well plates and grow to confluency.
- Prepare serial dilutions of the test compounds in infection medium.
- Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.
- Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the test compounds.
- After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
- Add 2 mL of overlay medium containing the respective concentrations of the test compounds to each well.
- Incubate the plates for 2-3 days until plaques are visible.
- Fix the cells with 10% formaldehyde and stain with crystal violet solution.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
- Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay to measure kinase activity and its inhibition.

Materials:

- Kinase enzyme
- Kinase substrate



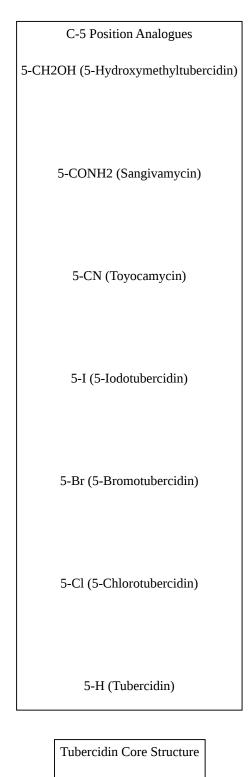
- ATP
- Test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of the test compounds.
- In a white multi-well plate, add the kinase, substrate, ATP, and the test compound.
- Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a luminometer.
- The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations Chemical Structures





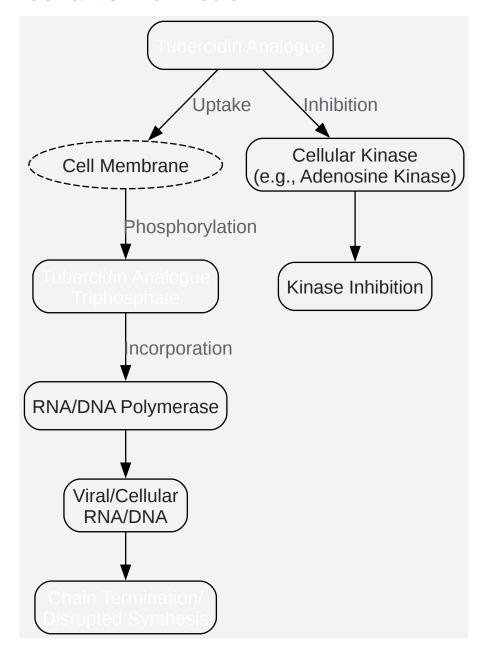
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Tubercidin

Caption: Core structure of tubercidin and common C-5 substitutions.



General Mechanism of Action

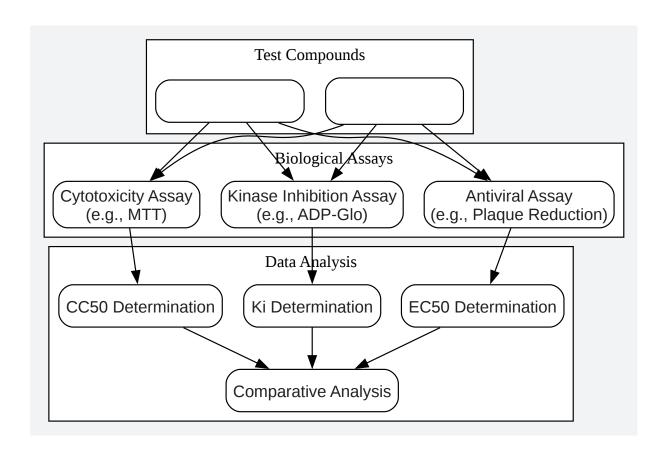


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Caption: Generalized mechanism of action for tubercidin analogues.

Experimental Workflow for Comparison





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